molecular formula C10H14N2S B14703501 N,N,N'-Trimethyl-N'-phenylthiourea CAS No. 21010-02-6

N,N,N'-Trimethyl-N'-phenylthiourea

Cat. No.: B14703501
CAS No.: 21010-02-6
M. Wt: 194.30 g/mol
InChI Key: VMAJTUPOBIEAGD-UHFFFAOYSA-N
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Description

N,N,N’-Trimethyl-N’-phenylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are sulfur analogs of ureas, where the oxygen atom in the urea is replaced by a sulfur atom. This compound is characterized by the presence of a phenyl group attached to the nitrogen atom of the thiourea moiety, along with three methyl groups attached to the nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’-Trimethyl-N’-phenylthiourea typically involves the reaction of N-methyl-N-phenylthiourea with methyl iodide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the methylation process. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of N,N,N’-Trimethyl-N’-phenylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product. The product is then purified using techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N,N,N’-Trimethyl-N’-phenylthiourea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: It can be reduced to form the corresponding amines.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are usually conducted in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid, and the reactions are carried out under controlled conditions to prevent over-substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N,N,N’-Trimethyl-N’-phenylthiourea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N,N,N’-Trimethyl-N’-phenylthiourea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, leading to modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylthiourea: Similar structure but lacks the three methyl groups.

    N,N-Dimethyl-N’-phenylthiourea: Contains two methyl groups instead of three.

    Thiourea: Lacks the phenyl and methyl groups.

Uniqueness

N,N,N’-Trimethyl-N’-phenylthiourea is unique due to the presence of three methyl groups and a phenyl group, which confer specific chemical and biological properties. These structural features make it more hydrophobic and potentially more active in certain biological assays compared to its analogs.

Properties

CAS No.

21010-02-6

Molecular Formula

C10H14N2S

Molecular Weight

194.30 g/mol

IUPAC Name

1,1,3-trimethyl-3-phenylthiourea

InChI

InChI=1S/C10H14N2S/c1-11(2)10(13)12(3)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

VMAJTUPOBIEAGD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)N(C)C1=CC=CC=C1

Origin of Product

United States

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